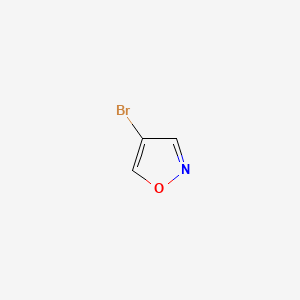

4-Bromoisoxazole

Beschreibung

Overview of Isoxazole (B147169) Heterocycles in Synthetic Chemistry

Historical Context and Significance of Isoxazole Ring Systems

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has a rich history in organic chemistry. ijpcbs.comclockss.org The first synthesis of the isoxazole ring was achieved by Dunstan and Dymond in 1891. ijpcbs.com However, it was the work of Ludwig Claisen in 1888, who first identified the cyclic structure of 3-methyl-5-phenylisoxazole, that laid a significant foundation for understanding this class of compounds. ijpcbs.com A major advancement in isoxazole chemistry occurred between 1930 and 1946 through Quilico's research on the synthesis of the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com

Isoxazoles are considered aromatic compounds, exhibiting properties similar to other aromatic systems like furan (B31954) and pyridine (B92270) under certain conditions. clockss.org Their versatility as synthetic intermediates is a key aspect of their significance. ijpcbs.com They can be transformed into various functional groups and other heterocyclic systems, making them valuable in the synthesis of complex natural products and pharmaceuticals. ijpcbs.com The isoxazole nucleus is a core component of numerous commercially available drugs, including the antibiotic cycloserine and the anti-inflammatory COX-2 inhibitors. ijpcbs.comajrconline.org

Role of Halogenated Isoxazoles in Organic Synthesis

Halogenated isoxazoles, such as 4-bromoisoxazole, are particularly important in organic synthesis due to the enhanced reactivity conferred by the halogen substituent. researchgate.net The presence of a halogen atom provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The halogenation of isoxazoles can be achieved through various methods, with high regioselectivity often being a key objective. clockss.orgacs.org For instance, direct halogenation of the isoxazole ring can yield specific isomers depending on the reaction conditions and the substituents already present on the ring. clockss.org The development of efficient and selective halogenation techniques continues to be an active area of research. acs.orgacs.org The resulting haloisoxazoles serve as versatile precursors for a wide range of derivatives with potential applications in medicinal chemistry and materials science. researchgate.net

Unique Structural Features of this compound

Electrophilic and Nucleophilic Considerations of the Bromine Moiety

The chemical behavior of this compound is largely dictated by the electronic properties of the bromine atom and its position on the isoxazole ring. In organic chemistry, a nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. libretexts.orgunacademy.commasterorganicchemistry.com The bromine atom in this compound can exhibit both electrophilic and nucleophilic characteristics depending on the reaction conditions.

The carbon atom to which the bromine is attached is electron-deficient due to the electronegativity of the bromine and the electron-withdrawing nature of the isoxazole ring. cymitquimica.com This makes the carbon atom an electrophilic center, susceptible to attack by nucleophiles. libretexts.org Consequently, this compound can undergo nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile. chembk.com

Conversely, the bromine atom itself possesses lone pairs of electrons and can, under certain circumstances, act as a nucleophile. However, its primary role in most reactions is that of a leaving group in substitution reactions or as a handle for metal-catalyzed cross-coupling reactions.

Impact of Bromine on Isoxazole Ring Reactivity

Conversely, the bromine atom enhances the ring's susceptibility to nucleophilic attack, particularly at the C4 position. This facilitates a range of synthetic transformations that would not be possible with the parent isoxazole. The C-Br bond can be readily activated by transition metal catalysts, such as palladium, enabling a variety of cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for creating new C-C bonds and introducing diverse functional groups onto the isoxazole core.

Research Landscape and Future Directions for this compound

Current research involving this compound is heavily focused on its application as a key intermediate in the synthesis of novel compounds with potential biological activity. chembk.comchembk.comresearchgate.net The ability to functionalize the 4-position of the isoxazole ring through cross-coupling reactions makes this compound a highly sought-after building block. researchgate.net For example, it is used in the synthesis of trisubstituted isoxazoles, which are a class of compounds with diverse pharmacological properties. nih.gov

Future research is likely to continue exploring the synthetic utility of this compound in creating libraries of complex molecules for drug discovery and materials science. researchgate.netrsc.org The development of new and more efficient catalytic systems for the functionalization of the C-Br bond will be a key area of focus. Furthermore, the synthesis of novel this compound derivatives with different substitution patterns will expand the range of available building blocks for organic chemists. The exploration of its use in the synthesis of photochromic materials and other advanced materials also presents an exciting avenue for future investigation. mdpi.com

Emerging Trends in Halogenated Heterocycle Research

The study of halogenated heterocycles is a dynamic area of chemical research, driven by their widespread applications, particularly as pharmaceutical building blocks. archivemarketresearch.comarchivemarketresearch.com Halogens play a crucial role in activating and modifying organic compounds due to their high electrophilicity and ability to act as leaving groups. mdpi.com A key trend is the development of selective functionalization methods for heterocyclic systems, where halogens are pre-installed at specific positions to direct subsequent reactions. researchgate.net

Recent progress has highlighted several innovative strategies:

Halogen-Induced Cyclizations: These reactions use electrophilic halogen atoms to activate unsaturated systems, leading to the formation of highly functionalized carbocycles and heterocycles. mdpi.com The size and number of halogen atoms can be used to control the stereoselectivity of the products. mdpi.com

The Halogen Dance Reaction: This reaction involves the base-induced migration of a halogen atom to a more thermodynamically stable position on an aromatic or heterocyclic ring. researchgate.net It has proven to be a powerful tool for accessing substituted heterocycles that are otherwise difficult to synthesize. researchgate.net

Catalytic C–H Functionalization: Significant effort is being directed towards the direct functionalization of C–H bonds on the alkyl side-chains of heterocycles. rsc.org This approach offers a more atom-economical route to complex molecules, and various catalytic systems, including those based on redox-active metals and organocatalysts, are being explored. rsc.org

These trends underscore the importance of halogenated heterocycles like this compound as platforms for discovering new chemical transformations and constructing novel molecular entities. archivemarketresearch.com The focus is increasingly on developing biocompatible building blocks with reduced toxicity and creating efficient, clean synthetic protocols. archivemarketresearch.commdpi.com

Potential for Advanced Synthetic Transformations

The bromine atom on the this compound ring is a key feature that enables a wide range of advanced synthetic transformations. This positions the compound as a versatile precursor for creating more complex, substituted isoxazoles.

One of the most significant applications is in palladium-catalyzed cross-coupling reactions . The Suzuki-Miyaura cross-coupling, in particular, has been successfully employed to couple 5-bromoisoxazoles with various boronic acids to form trisubstituted isoxazoles. researchgate.net The use of bulky phosphine (B1218219) ligands has been shown to be essential for achieving high yields and suppressing the formation of ketone byproducts. researchgate.net This modular approach is highly valuable for building libraries of druglike molecules. acs.org

Furthermore, the isoxazole ring itself can participate in or direct transformations. Research has shown that isoxazoles can be used in:

Cycloaddition Reactions: The development of regioselective cycloaddition methods provides access to stable MIDA boronate-functionalized isoxazoles, which are valuable intermediates for further cross-coupling reactions. acs.org

Intramolecular Electrophilic Aromatic Substitution (SEAr): By introducing appropriate functional groups, the isoxazole ring can undergo intramolecular cyclization to form fused heterocyclic systems, such as isoxazolopyridines and isoxazolopyrans. researchgate.net

Synthesis of Selenated Isoxazoles: this compound can serve as a precursor for other functionalized isoxazoles. For instance, related alkynone o-methyloximes can undergo three-component reactions with elemental selenium and boronic acids to produce 4-organoselenylisoxazoles, which are themselves useful synthetic intermediates. acs.org

The potential for these and other transformations, such as reduction and alkylation processes, highlights the synthetic utility of the 4-acylisoxazole framework, which can be derived from brominated precursors. anu.edu.au

Table 2: Examples of Synthetic Transformations Involving Substituted Isoxazoles

| Reactant Type | Reaction | Key Reagents/Catalysts | Product Type | Source |

| 3,4-disubstituted 5-bromoisoxazoles | Suzuki-Miyaura Cross-Coupling | Pd₂(dba)₃, P(t-Bu)₃·HBF₄ | Trisubstituted isoxazoles | researchgate.net |

| MIDA boronate-functionalized isoxazoles | Suzuki-Miyaura Cross-Coupling | Palladium catalyst | Druglike compounds with heterocyclic moieties | acs.org |

| 4-Propargylaminoisoxazoles | Propargyl aza-Claisen Rearrangement | Cationic gold(I) catalysts | 4-amino-5-allenylisoxazoles | researchgate.net |

| Isoxazolyl-4-carboxylic acids | Oxidative [4+2] Annulation with alkynes | [Cp*RhCl₂]₂ | Pyranoisoxazolones | researchgate.net |

| Alkynone o-methyloximes | Three-component reaction | Selenium, Boronic Acids, AgNO₂ | 4-Organoselenylisoxazoles | acs.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO/c4-3-1-5-6-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDVIGFQMLUJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397518 | |

| Record name | 4-Bromoisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97925-43-4 | |

| Record name | 4-Bromoisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromoisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromoisoxazole and Its Derivatives

Direct Halogenation Approaches to 4-Bromoisoxazole

Direct halogenation involves the reaction of a pre-formed isoxazole (B147169) core with a brominating agent. This approach is favored for its atom economy and operational simplicity. The C-4 position of the isoxazole ring is electronically activated towards electrophilic attack, making direct bromination at this site a regiochemically favored process. Common brominating agents for this transformation include N-Bromosuccinimide (NBS) and elemental bromine.

The inherent electronic nature of the isoxazole ring dictates the regioselectivity of electrophilic substitution reactions. The nitrogen atom, being highly electronegative, deactivates the adjacent C-3 and C-5 positions towards electrophilic attack. In contrast, the C-4 position is relatively electron-rich, making it the primary site for bromination. This inherent reactivity allows for the selective synthesis of 4-bromoisoxazoles without the need for complex protecting group strategies. Studies on the electrophilic substitution of 3,5-disubstituted isoxazoles consistently show that bromination occurs exclusively at the C-4 position.

While direct bromination can often proceed without a catalyst, certain systems have been developed to enhance the efficiency and selectivity of the C-4 halogenation. Acid catalysts are frequently employed to activate the brominating agent, thereby increasing the electrophilicity of the bromine species. For instance, the use of sulfuric acid with N-Bromosuccinimide has been demonstrated to be an effective system for the bromination of various isoxazole derivatives.

In a study involving the bromination of 3,5-dimethylisoxazole, the reaction with NBS in the presence of a catalytic amount of sulfuric acid proceeded smoothly to afford 4-bromo-3,5-dimethylisoxazole in high yield. This highlights the role of the catalyst in facilitating the generation of the active electrophile required for the substitution reaction.

Table 1: Effect of Catalyst on the Bromination of 3,5-Dimethylisoxazole

| Entry | Brominating Agent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | NBS | None | Acetonitrile (B52724) | Moderate |

| 2 | NBS | H₂SO₄ (cat.) | Acetonitrile | High |

The direct C-4 bromination method is applicable to a wide range of isoxazole substrates. Isoxazoles bearing both electron-donating and electron-withdrawing groups at the C-3 and C-5 positions generally undergo successful bromination. For example, 3-aryl-5-methylisoxazoles and 3-alkyl-5-arylisoxazoles have been effectively converted to their 4-bromo derivatives.

However, the substrate scope is not without limitations. The presence of highly activating groups on the isoxazole ring can sometimes lead to over-bromination or side reactions. Conversely, strongly deactivating groups may render the C-4 position insufficiently nucleophilic for the reaction to proceed efficiently, requiring harsher reaction conditions. Furthermore, substrates containing functional groups that are sensitive to acidic conditions or oxidation by the brominating agent may not be compatible with this methodology.

The success of the direct bromination of isoxazoles is highly dependent on the careful optimization of reaction parameters. Factors such as the choice of solvent, reaction temperature, and duration can significantly influence the yield and purity of the desired this compound product.

The selection of an appropriate solvent is critical for achieving high efficiency in the bromination of isoxazoles. The solvent can influence the solubility of the reactants and reagents, as well as the stability of the reaction intermediates. A range of solvents have been explored for this transformation, with varying degrees of success.

Polar aprotic solvents, such as acetonitrile and dichloromethane (DCM), are often effective for reactions involving N-Bromosuccinimide. Acetic acid is also a common choice, particularly when using elemental bromine as the brominating agent, as it can also serve as a catalyst. Research has shown that for the bromination of 3,5-dimethylisoxazole with NBS, acetonitrile provides excellent results.

Table 2: Influence of Solvent on the Yield of 4-Bromo-3,5-dimethylisoxazole

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetonitrile | Room Temp. | 2 | 95 |

| 2 | Dichloromethane | Room Temp. | 4 | 88 |

| 3 | Tetrahydrofuran (B95107) | Room Temp. | 6 | 75 |

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize the yield of the this compound product while minimizing the formation of impurities. Most direct bromination reactions of isoxazoles can be conveniently carried out at room temperature.

The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is considered complete when the starting isoxazole has been consumed. Reaction times can vary from a few hours to overnight, depending on the reactivity of the specific isoxazole substrate and the other reaction conditions employed. For instance, the bromination of 3,5-dimethylisoxazole with NBS in acetonitrile at room temperature is typically complete within 2 hours, affording the product in high yield. Increasing the temperature may accelerate the reaction but can also lead to an increase in the formation of undesired byproducts.

Optimization of Reaction Conditions for Bromination

Synthetic Routes via Precursors and Functional Group Interconversion

The synthesis of this compound and its derivatives can be achieved through various strategic approaches involving the construction of the isoxazole ring from acyclic precursors or, more commonly, through the functionalization of a pre-formed isoxazole ring. The latter often involves functional group interconversion at the C4 position, providing versatile pathways to the target compound.

Lithiation of Isoxazoles Followed by Electrophilic Quenching

A powerful strategy for the regioselective introduction of a bromine atom at the C4 position of the isoxazole ring involves direct metalation to form an organometallic intermediate, which is then trapped with an electrophilic bromine source. This method takes advantage of the acidity of the C4 proton, which can be selectively removed by a strong base.

The formation of a 4-lithioisoxazole intermediate is a key step in this synthetic sequence. The C4 proton of the isoxazole ring is the most acidic, allowing for regioselective deprotonation. This is typically achieved by treating a 3,5-disubstituted isoxazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to prevent side reactions. The choice of solvent is crucial, with anhydrous tetrahydrofuran (THF) or diethyl ether being commonly employed to ensure the stability of the highly reactive organometallic species.

The reaction proceeds via the abstraction of the C4 proton by the strong base, resulting in the formation of the corresponding 4-lithiated isoxazole. The stability of this intermediate is dependent on the substituents at the C3 and C5 positions and the reaction temperature, which is typically maintained at -78 °C to minimize decomposition or rearrangement. An alternative to direct deprotonation is the halogen-metal exchange, where a pre-existing halogen at the 4-position (e.g., iodine) is exchanged with lithium. nih.govtcnj.edu This method can also provide access to the desired 4-lithioisoxazole intermediate. nih.govtcnj.edu

Table 1: Conditions for the Formation of 4-Lithioisoxazole Intermediates

| Isoxazole Precursor | Reagent | Solvent | Temperature (°C) | Intermediate Formed |

|---|---|---|---|---|

| 3,5-Disubstituted Isoxazole | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 | 4-Lithio-3,5-disubstituted isoxazole |

| 4-Iodoisoxazole (B1321973) | n-Butyllithium (n-BuLi) or i-PrMgCl/n-BuLi | Tetrahydrofuran (THF) | -78 to -20 | 4-Lithioisoxazole |

Once the 4-lithioisoxazole intermediate is formed in situ, it is quenched with a suitable electrophilic bromine source to introduce the bromine atom at the C4 position. A variety of brominating agents can be employed for this purpose. Molecular bromine (Br₂) is a common choice, although its high reactivity can sometimes lead to side products.

Table 2: Common Electrophilic Bromine Sources for Quenching 4-Lithioisoxazoles

| Electrophilic Bromine Source | Abbreviation | Typical Reaction Conditions |

|---|---|---|

| Molecular Bromine | Br₂ | Addition at -78 °C in THF |

| N-Bromosuccinimide | NBS | Addition at -78 °C in THF |

| 1,2-Dibromotetrachloroethane | DBTCE | Addition at low temperature |

| Carbon Tetrabromide | CBr₄ | Addition at low temperature |

Transformations from Other 4-Substituted Isoxazoles

An alternative approach to the synthesis of 4-bromoisoxazoles involves the transformation of other functional groups already present at the C4 position of the isoxazole ring. These methods can be particularly useful when the required 4-substituted isoxazole precursor is readily available.

Halogen exchange, often referred to as a Finkelstein-type reaction, provides a method for the synthesis of 4-bromoisoxazoles from other 4-haloisoxazoles, such as 4-chloro- or 4-iodoisoxazoles. science.gov For heteroaromatic compounds, this transformation is typically facilitated by a copper(I) catalyst. societechimiquedefrance.fr

In a typical procedure, a 4-iodoisoxazole can be treated with a bromide salt, such as copper(I) bromide (CuBr), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction may require elevated temperatures to proceed at a reasonable rate. The efficiency of the exchange depends on the relative bond strengths of the carbon-halogen bonds and the reaction conditions employed.

The conversion of other functional groups at the C4 position into a bromine atom offers another synthetic route. A notable example is the transformation of a 4-amino group via a Sandmeyer-type reaction. wikipedia.orgorganic-chemistry.orgnih.gov

This two-step process begins with the diazotization of a 4-aminoisoxazole (B111107) precursor. masterorganicchemistry.com The amino group is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr), at low temperatures (0–5 °C) to form a 4-isoxazolediazonium salt. This intermediate is generally unstable and is used immediately in the subsequent step.

The diazonium salt is then treated with a solution of copper(I) bromide (CuBr) dissolved in hydrobromic acid (HBr). masterorganicchemistry.com The copper(I) catalyst facilitates the displacement of the diazonium group (N₂) by a bromide ion, yielding the desired this compound. wikipedia.org This method is a classic and reliable way to introduce a bromine atom onto an aromatic or heteroaromatic ring in place of an amino group.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.commdpi.com This approach aims to create more sustainable and environmentally friendly synthetic routes by focusing on aspects such as atom economy, the use of safer solvents and catalysts, energy efficiency, and waste minimization. jddhs.com The application of these principles is crucial in pharmaceutical chemistry to mitigate environmental impact while improving the efficiency and safety of producing valuable heterocyclic compounds like isoxazoles. tandfonline.combohrium.com

Development of Environmentally Benign Synthetic Protocols

The development of environmentally benign synthetic protocols for isoxazole derivatives has focused on improving reaction efficiency and reducing waste. One-pot, multi-component reactions are a cornerstone of this effort, as they combine several synthetic steps into a single operation, which avoids the lengthy separation and purification of intermediates, thus increasing product yield and saving time and resources. mdpi.com

Alternative energy sources have been successfully employed to drive these reactions under milder conditions and often with improved yields and shorter reaction times. These green techniques include:

Microwave Irradiation: This method offers rapid and uniform heating, significantly accelerating reaction rates and often leading to higher yields compared to conventional heating methods. mdpi.combohrium.com

Ultrasonic Irradiation: The use of ultrasound enhances mass transfer and can accelerate reactions, providing an energy-efficient alternative to traditional stirring and heating. bohrium.comnih.govpreprints.org It is considered an eco-friendly process for conserving energy and minimizing waste. mdpi.com

Natural Sunlight: As a clean, abundant, and non-toxic energy source, sunlight has been used to facilitate the synthesis of 4-arylidene-isoxazole-5(4H)-ones in water without the need for organic solvents or catalysts. semnan.ac.ir

These protocols represent a significant shift towards more sustainable chemical manufacturing, minimizing the environmental footprint associated with the synthesis of complex molecules. eurekaselect.comnih.gov

Catalyst Design for Sustainable Bromination

Sustainable bromination protocols aim to replace hazardous traditional reagents with safer alternatives, often in conjunction with efficient catalytic systems. While direct examples for this compound are specific, broader sustainable methods for brominating organic compounds have been developed. These methods utilize environmentally friendly reagents like potassium bromide (KBr) as the bromine source and hydrogen peroxide (H₂O₂) as a clean primary oxidant. rsc.org The use of catalysts such as those based on Vanadium(V) or Molybdenum(VI) allows for milder and safer reaction conditions compared to classical bromination protocols. rsc.org The design of such catalysts is central to achieving high selectivity and efficiency in the synthesis of brominated heterocyclic compounds.

Heterogeneous catalysts are a key component of green synthesis because they exist in a different phase from the reaction mixture, typically as a solid in a liquid-phase reaction. This property simplifies their separation from the product, which can often be achieved through simple filtration. preprints.org This ease of separation minimizes waste and avoids complex purification procedures.

Several heterogeneous catalysts have been successfully used in the synthesis of isoxazole derivatives. For instance, ZSM-5, a type of zeolite, has been employed as an impressive heterogeneous catalyst for the solvent-free, one-pot synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones, yielding good to excellent results. tandfonline.comtandfonline.com Another example is SnII-Mont K10, which has been used to catalyze the cyclocondensation of hydroxylamine (B1172632) hydrochloride, aromatic aldehydes, and ethyl acetoacetate. preprints.org

| Catalyst | Reaction Type | Key Advantages | Yield Range | Source |

|---|---|---|---|---|

| ZSM-5 | One-pot, three-component synthesis | Solvent-free conditions, high yield, reusable | 85-96% | tandfonline.com |

| SnII-Mont K10 | One-pot multicomponent cyclocondensation | Ultrasound-assisted, recoverable catalyst | High | preprints.org |

| Fe3O4@MAP-SO3H | Three-component condensation | Ultrasound-assisted, high yield in ethanol-water | up to 92% | nih.gov |

| Graphene Oxide | 1,3-dipolar cycloaddition | Aqueous media, catalyst recyclability | High | bohrium.com |

A significant advantage of heterogeneous catalysis in the context of green chemistry is the ability to recover and reuse the catalyst. tandfonline.com This attribute is not only cost-effective but also crucial for minimizing industrial waste. The reusability of these catalysts has been demonstrated in several studies on isoxazole synthesis.

For example, the ZSM-5 catalyst was successfully recovered and reused multiple times without a significant loss of its catalytic activity. tandfonline.comtandfonline.com Similarly, the SnII-Mont K10 catalyst maintained consistent activity over six reuse cycles after being recovered by simple filtration. preprints.org This durability and potential for repeated use make heterogeneous catalytic systems a highly sustainable option for the large-scale synthesis of isoxazole derivatives.

| Catalyst | Substrate Example | Number of Cycles | Observed Performance | Source |

|---|---|---|---|---|

| ZSM-5 | Benzaldehyde | Several cycles | No significant loss of catalytic activity | tandfonline.com |

| SnII-Mont K10 | Aromatic aldehydes | 6 cycles | Maintained consistent catalytic activity | preprints.org |

Solvent Selection and Waste Minimization Strategies

Solvent selection is a critical aspect of green chemistry, as traditional organic solvents are often volatile, toxic, and contribute to air pollution. jddhs.com Green strategies emphasize the reduction or complete elimination of such solvents. In the synthesis of isoxazole derivatives, this has been achieved through several approaches:

Solvent-free Reactions: Conducting reactions without a solvent medium is an ideal green approach, as it drastically reduces waste. jddhs.com The synthesis of isoxazole derivatives using the ZSM-5 catalyst is a prime example of a successful solvent-free protocol. tandfonline.comtandfonline.com

Use of Greener Solvents: When a solvent is necessary, the focus shifts to environmentally benign alternatives. Water is an excellent green solvent due to its safety, availability, and low environmental impact. semnan.ac.ir Ethanol and polyethylene glycol (PEG) have also been used as safer media for isoxazole synthesis. bohrium.comresearchgate.net

Aqueous Media: Many modern synthetic protocols for isoxazoles are designed to be performed in an aqueous medium, often with the help of a catalyst to facilitate the reaction. bohrium.comnih.govpreprints.org

Reactivity and Reaction Mechanisms of 4 Bromoisoxazole

Cross-Coupling Reactions Involving 4-Bromoisoxazole

Cross-coupling reactions are fundamental transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For this compound, these reactions typically involve a transition metal catalyst, most commonly palladium, which facilitates the coupling of the isoxazole (B147169) electrophile with a nucleophilic coupling partner. unistra.frlibretexts.org

Palladium complexes are highly effective catalysts for a variety of cross-coupling reactions involving aryl halides. unistra.frnobelprize.org The general mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org This reaction has been successfully applied to this compound derivatives for the synthesis of more complex molecules.

Detailed research into the synthesis of isoxazole-containing compounds has led to the optimization of Suzuki-Miyaura coupling conditions. nih.gov In one study, various catalysts, solvents, and bases were screened to maximize the yield of the coupling between a this compound derivative and a boronic acid under microwave irradiation. nih.gov The findings indicated that Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, was the most effective catalyst compared to others like Pd(OAc)₂ and Pd₂(dba)₃. nih.gov The highest yield (78%) was achieved using dioxane as the solvent at a temperature of 150 °C with sodium bicarbonate as the base. nih.gov These optimized conditions proved robust and were not highly sensitive to the substrate, accommodating functional groups such as amines and alcohols, with yields generally ranging from 60% to 76%. nih.gov

However, the success of the Suzuki-Miyaura coupling of 4-bromoisoxazoles can be substrate-dependent. In one instance, attempts to synthesize valdecoxib (B1682126) analogues via the coupling of 4-bromoisoxazoles with arylboronic acids were reported to be unsuccessful. researchgate.net In other work, isoxazole boronic esters, synthesized via 1,3-dipolar cycloaddition, were successfully used in Suzuki-Miyaura cross-coupling reactions to form 4-aryl isoxazole derivatives. researchgate.net

| Catalyst (5 mol%) | Base (1.4 equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) nih.gov |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | NaHCO₃ | Dioxane | 150 | 60 | 78 |

| Pd(OAc)₂ | NaHCO₃ | Dioxane | 150 | 60 | 25 |

| Pd₂(dba)₃ | NaHCO₃ | Dioxane | 150 | 60 | 33 |

| Pd(dppf)Cl₂ | NaHCO₃ | Dioxane | 150 | 60 | 45 |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 150 | 60 | 65 |

| Pd(PPh₃)₄ | NaHCO₃ | DMF | 150 | 60 | 55 |

| Pd(PPh₃)₄ | NaHCO₃ | Dioxane | 120 | 60 | 58 |

| Pd(PPh₃)₄ | NaHCO₃ | Dioxane | 150 | 30 | 75 |

Beyond the Suzuki-Miyaura reaction, palladium catalysis enables other important transformations, though specific examples directly involving this compound can be limited. The Sonogashira coupling, which joins aryl halides with terminal alkynes, has been demonstrated on the related 4-bromo-6H-1,2-oxazine system. nih.gov This suggests that this compound could potentially undergo similar alkynylation reactions.

However, the reactivity of the isoxazole ring can also present challenges. In studies on palladium-catalyzed C-N cross-coupling reactions, it was found that certain heteroaryl halides, including bromoisoxazoles, were recalcitrant and did not yield any of the desired amination product under the tested conditions. nih.gov This highlights that the electronic nature and stability of the isoxazole ring system can significantly influence the outcome of palladium-catalyzed transformations.

While palladium is the most common catalyst for cross-coupling reactions, other transition metals like copper and titanium have also been investigated for their potential to functionalize the this compound core.

Copper-catalyzed reactions, such as the Ullmann condensation, are well-established methods for forming carbon-heteroatom bonds. beilstein-journals.org However, the application of modern copper-catalyzed systems to this compound has shown limitations. In an investigation of copper-catalyzed O-arylation of phenols with various heteroaryl halides, this compound was among the substrates that failed to produce any of the desired diaryl ether product under the specified conditions (using picolinic acid as a ligand for copper). nih.gov This outcome suggests that the this compound ring may be incompatible with or deactivate the copper catalyst under these particular reaction conditions.

Titanium, an earth-abundant and low-toxicity metal, is gaining attention for its catalytic applications. rsc.org Research has shown that titanium can catalyze reactions involving this compound. Specifically, a titanium-catalyzed reaction between a this compound and a terminal enamine was successful. msu.edu Using a catalytic system of TiCl₄(THF)₂ and titanium powder in dioxane at 100 °C, the coupled product was formed in a 50% yield. msu.edu Interestingly, the same reaction did not proceed when an internal enamine was used, indicating a sensitivity to the steric environment of the substrate. msu.edu Additionally, titanium(IV) isopropoxide has been employed as a reagent in the reductive amination of an aldehyde derived from a this compound precursor, demonstrating the utility of titanium in transformations of isoxazole-based intermediates. nih.gov

| Reaction Type | Catalyst/Reagent | Coupling Partner | Result | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed C-N Coupling | Pd-BrettPhos/RuPhos | Amines | No product obtained | nih.gov |

| Copper-Catalyzed O-Arylation | Cu-picolinic acid | Phenols | No product obtained | nih.gov |

| Titanium-Catalyzed Coupling | TiCl₄(THF)₂ / Ti powder | Terminal Enamine | 50% Yield | msu.edu |

| Titanium-Catalyzed Coupling | TiCl₄(THF)₂ / Ti powder | Internal Enamine | No product observed | msu.edu |

Mechanistic Investigations of Cross-Coupling Pathways

The C-4 position of the isoxazole ring, when substituted with a halogen such as bromine, serves as a key handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a prominent example of such transformations applied to this compound derivatives. Mechanistic studies reveal that these reactions proceed via a catalytic cycle involving a sequence of elementary steps, primarily oxidative addition and reductive elimination, centered on a low-valent transition metal catalyst, typically palladium.

The catalytic cycle for the cross-coupling of this compound is initiated by the oxidative addition of the C4-Br bond to a low-valent metal center, most commonly palladium(0). This step involves the insertion of the metal into the carbon-bromine bond, which increases the oxidation state and coordination number of the metal, typically from Pd(0) to a Pd(II) species. This process is favored for metals that are basic and easily oxidized. The resulting organopalladium(II) intermediate is a key species that subsequently undergoes transmetalation with the coupling partner (e.g., an organoboron compound in Suzuki coupling).

Catalytic Cycle Steps:

Oxidative Addition: The coordinatively unsaturated Pd(0) catalyst reacts with this compound, cleaving the C-Br bond to form a square planar Pd(II) complex.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex, displacing the bromide ion.

Reductive Elimination: This is the final, product-forming step where the two organic groups on the Pd(II) center couple and are eliminated from the metal's coordination sphere. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. For reductive elimination to occur, the two groups must be adjacent (cis) on the metal center.

The choice of ligands coordinated to the metal center is critical as it profoundly influences the efficiency, selectivity, and scope of the cross-coupling reaction. Ligands can modify the steric and electronic properties of the catalyst, thereby affecting the rates of both the oxidative addition and reductive elimination steps.

Electron-rich ligands , such as bulky dialkylbiarylphosphines or N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of the aryl bromide by making the metal more nucleophilic.

Sterically hindered (bulky) ligands promote the reductive elimination step. The steric crowding around the metal center pushes the two organic substituents closer together, favoring the formation of the new C-C bond and the release of the final product.

The development of specialized ligands has been instrumental in improving cross-coupling methodologies, enabling reactions to proceed under milder conditions and with a broader range of substrates. For instance, the Suzuki-Miyaura coupling of 3-ethoxy-4-bromo-5-methylisoxazole with phenylboronic acid has been accomplished using a Pd(PPh₃)₂Cl₂ catalyst, highlighting the utility of phosphine (B1218219) ligands in these systems. However, in some cases, the reaction may be incomplete, indicating that the choice of ligand and reaction conditions is crucial for achieving high yields.

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Overall Impact on Catalysis | Example Ligand Types |

|---|---|---|---|---|

| High Electron-Donating Ability | Accelerates | May slow down if not sterically bulky | Enhances catalyst activity, especially for less reactive halides. | Bulky Dialkylbiarylphosphines, N-Heterocyclic Carbenes (NHCs) |

| Large Steric Bulk | Can hinder approach to metal center | Accelerates | Promotes the final product-forming step, preventing side reactions. | t-Bu₃P, SPhos, XPhos |

| Large Bite Angle (for bidentate ligands) | Can influence geometry | Promotes | Stabilizes the geometry required for elimination. | Xantphos, DPEphos |

Nucleophilic Substitution Reactions at the C-4 Position

The isoxazole ring is an electron-deficient heterocycle, a property enhanced by the electronegativity of the nitrogen and oxygen atoms. This electron deficiency makes the carbon

Ring-Opening and Rearrangement Reactions

The isoxazole nucleus can undergo cleavage and structural reorganization under various conditions, including the presence of acids, bases, heat, or light. These transformations are often driven by the inherent strain and weak N-O bond of the heterocyclic ring.

Acid- or Base-Mediated Ring Cleavage

The isoxazole ring system is known to be susceptible to cleavage under basic conditions. rsc.org The mechanism for the base-induced decomposition of 3-unsubstituted isoxazoles, such as phenyl-substituted derivatives, has been established as a concerted process. rsc.orgresearchgate.net This reaction involves the abstraction of the acidic proton at the C3 position by a base, which occurs simultaneously with the scission of the N-O bond, leading to the formation of a cyanoenolate anion. rsc.org While this specific mechanism has been detailed for phenylisoxazole derivatives, it provides a foundational model for understanding the base-mediated cleavage of this compound, which also possesses a proton at the C3 position.

In the context of synthetic applications, the lability of the isoxazole ring under basic conditions can be an undesirable side reaction. For instance, during palladium-catalyzed cross-coupling reactions, the choice of base is critical to suppress the formation of ring-opened byproducts. The general susceptibility of isoxazoles to basic cleavage underscores the importance of carefully controlled reaction conditions when handling these heterocycles. rsc.org

Acid-catalyzed ring-opening of isoxazoles is also possible, conceptually similar to the acid-catalyzed cleavage of ethers and epoxides. nerdfighteria.infodalalinstitute.com In this type of reaction, the process is typically initiated by the protonation of the ring oxygen atom. This activation makes the ring more susceptible to nucleophilic attack, which leads to cleavage. nerdfighteria.info For example, the hydrolysis of esters and amides is often catalyzed by acid, involving protonation of the carbonyl oxygen followed by nucleophilic attack by water. nerdfighteria.infodalalinstitute.com By analogy, the acid-catalyzed hydrolysis of this compound would likely proceed via protonation of the ring oxygen, followed by nucleophilic attack and subsequent ring cleavage to yield difunctionalized products.

Thermal Rearrangements of this compound Derivatives

The thermal behavior of isoxazoles can lead to various rearrangement products, often involving the initial cleavage of the weak N-O bond. While specific studies on the thermal rearrangement of unsubstituted this compound are not extensively detailed in the surveyed literature, the behavior of related isoxazole derivatives provides insight into potential reaction pathways. For instance, certain 3-substituted-5-acetoxy-Δ²-isoxazolines have been shown to readily eliminate acetic acid upon heating to yield the corresponding 3-substituted isoxazoles in high yields. researchgate.net

Furthermore, the thermal isomerization of isoxazoles to oxazoles is a known process that is believed to proceed through a 2H-azirine intermediate. researchgate.net Studies on the thermolysis of various isoxazole derivatives, including 3,5-diaryl-4-bromoisoxazoles, have been conducted, although these have often focused on aspects like NMR spectroscopy rather than the isolation of rearrangement products. gsu.eduresearchgate.netgrafiati.com The thermal stability and isomerization pathways are highly dependent on the substitution pattern of the isoxazole ring. mdpi.commcgill.ca For derivatives of this compound, it is plausible that heating could induce N-O bond homolysis, followed by rearrangement pathways typical for the isoxazole class, potentially leading to isomeric heterocycles or ring-opened products.

Photochemical Transformations

The photochemical reactivity of isoxazoles is a well-studied area, characterized by skeletal rearrangements that lead to various isomeric products. The most common photochemical transformation is the isomerization of isoxazoles into oxazoles. researchgate.net This reaction is particularly relevant for substituted derivatives like 4-phenylisoxazole (B1349851), which undergoes phototransposition to 4-phenyloxazole. researchgate.net

The established mechanism for this photoisomerization involves several steps:

N-O Bond Cleavage: Upon irradiation with UV light, the isoxazole ring undergoes homolytic cleavage of the weak N-O bond.

Formation of an Azirine Intermediate: The resulting diradical species rearranges to form a highly strained 2-acyl-2H-azirine intermediate.

Ring-Opening to a Nitrile Ylide: The azirine intermediate can then open to form a carbonyl nitrile ylide.

Electrocyclization to an Oxazole (B20620): Finally, a 1,5-electrocyclization of the nitrile ylide leads to the formation of the more stable oxazole ring. researchgate.net

Studies on 4-phenylisoxazole have confirmed that this phototransposition occurs via a pathway that involves the interchange of the N2 and C3 ring positions. researchgate.net Given this precedent, it is highly probable that this compound would undergo a similar photochemical rearrangement to yield 4-bromooxazole (B40895) upon UV irradiation. The specific products and efficiency of the reaction can be influenced by the wavelength of light used and the solvent system. researchgate.net

Radical Reactions and Mechanisms

The carbon-bromine bond at the C4 position of this compound is a key functional group for initiating radical chemistry. Homolytic cleavage of this bond can generate a 4-isoxazolyl radical, a versatile intermediate for forming new carbon-carbon or carbon-heteroatom bonds.

Generation of Radicals from this compound

A 4-isoxazolyl radical can be generated from this compound through the homolytic cleavage of the C4-Br bond. This process is analogous to the generation of aryl radicals from aryl halides. Several established methods can be employed for this purpose, ranging from classic tin-based reagents to modern photocatalytic approaches.

Classic and Modern Methods for Radical Generation:

| Method | Reagents/Conditions | Description |

| Tin-Based Method | Bu₃SnH, AIBN (initiator) | A traditional method where tributyltin hydride acts as a hydrogen atom donor in a radical chain reaction. |

| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺, Ir complexes, or organic dyes), visible light, electron donor/acceptor | A modern, "tin-free" method where the photocatalyst, upon excitation by visible light, facilitates a single-electron transfer (SET) to or from the this compound, leading to the cleavage of the C-Br bond. acs.org |

| Other "Tin-Free" Methods | Organic peroxides (e.g., dilauroyl peroxide) | These methods use organic peroxides as both radical initiators and oxidants, avoiding toxic tin reagents. acs.org |

The generation of the 4-isoxazolyl radical opens up a wide range of synthetic possibilities, as this reactive intermediate can participate in various subsequent reactions.

Radical Addition and Cyclization Pathways

Once generated, the 4-isoxazolyl radical can undergo several reaction pathways, most notably intramolecular cyclization if a suitable radical acceptor is present within the molecule. This strategy is a powerful tool for constructing fused or spirocyclic ring systems.

The general pathway for an intramolecular radical cyclization involves the following steps:

Radical Generation: A 4-isoxazolyl radical is formed from a this compound derivative that has an unsaturated side chain (e.g., an alkene or alkyne) attached at a different position on the ring.

Intramolecular Addition: The 4-isoxazolyl radical adds to the tethered π-system (the alkene or alkyne). This cyclization step is typically very fast and regioselective. The formation of 5-membered (5-exo) or 6-membered (6-exo) rings is generally favored according to Baldwin's rules.

Radical Quenching: The newly formed cyclic radical is then quenched to give the final product. This can occur through hydrogen atom abstraction from a donor like Bu₃SnH or through an oxidative or reductive process in a photocatalytic cycle.

A representative example of this type of reaction is the cyclization of an N-allyl-α-haloamide, where a radical generated from the C-Br bond undergoes intramolecular cyclization onto the allyl group to form a γ-lactam. mdpi.com Similarly, a this compound derivative with an unsaturated side chain at the N2 or C5 position would be expected to undergo analogous radical cyclization reactions to yield complex polycyclic molecules containing the isoxazole core.

Role of Initiators and Inhibitors in Radical Processes

Radical processes are a fundamental class of chemical reactions that proceed via intermediates with unpaired electrons, known as free radicals. The progression of these reactions, particularly radical chain reactions, is critically dependent on the presence and action of two types of species: initiators and inhibitors. Initiators are substances that generate radical species and start the reaction, while inhibitors consume radicals and terminate or slow the reaction.

While this compound, as an aryl halide, can theoretically participate in radical reactions such as substitutions and couplings, specific research detailing the kinetics and mechanisms with various initiators and inhibitors is not extensively documented in scientific literature. However, the principles governing radical reactions of haloaromatic compounds are well-established and can be applied to understand the potential behavior of this compound in such processes.

Radical Initiators: Triggering the Chain Reaction

Radical initiators are compounds with weak bonds that can be cleaved under mild conditions, typically through the application of heat or light, to produce radical species. uomustansiriyah.edu.iq This initial formation of radicals is the crucial "initiation" step of a radical chain reaction. curlyarrows.com A very small, catalytic amount of an initiator is generally sufficient to start the process. libretexts.org

Thermal Initiators

These are the most common types of initiators and decompose at a predictable rate at a given temperature. The rate of decomposition is often described by the initiator's half-life (t½), the time it takes for half of the initiator molecules to decompose at a specific temperature.

Azo Compounds: The most widely used initiator in this class is Azobisisobutyronitrile (AIBN) . Upon heating (typically between 65 and 85 °C), it decomposes to release a molecule of nitrogen gas, a thermodynamically very stable byproduct, and two 2-cyano-2-propyl radicals. libretexts.orgorganic-chemistry.org These carbon-centered radicals can then proceed to initiate the desired radical chain. organic-chemistry.org The decomposition is generally not sensitive to the solvent, making AIBN a versatile choice.

Organic Peroxides: Compounds like Benzoyl Peroxide contain a weak oxygen-oxygen single bond that cleaves upon heating to form two benzoyloxyl radicals. masterorganicchemistry.com These oxygen-centered radicals can then undergo further reactions, such as decarboxylation to form phenyl radicals, which in turn propagate the chain. tcichemicals.com

| Initiator | Structure | Typical Decomposition Temperature (for 10-hour half-life) | Generated Radical(s) |

| Azobisisobutyronitrile (AIBN) | [(CH₃)₂C(CN)]₂N₂ | 65 °C | 2-cyano-2-propyl radical |

| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 73 °C | Benzoyloxyl radical, Phenyl radical |

| Di-tert-butyl peroxide | (CH₃)₃COOC(CH₃)₃ | 125 °C | tert-Butoxyl radical |

Table 1: Common Radical Initiators and Their Properties.

In a hypothetical radical reaction involving this compound, such as a dehalogenation, an initiator like AIBN would be used in conjunction with a radical mediator like tributyltin hydride (Bu₃SnH). The process would begin with the thermal decomposition of AIBN to generate a carbon radical, which then abstracts a hydrogen atom from Bu₃SnH to produce the chain-propagating tributyltin radical (Bu₃Sn•). libretexts.org This tin radical would then be capable of abstracting the bromine atom from this compound to create a 4-isoxazolyl radical, which would then continue the chain process. uomustansiriyah.edu.iqlibretexts.org

Radical Inhibitors: Halting the Chain Reaction

Radical inhibitors, also known as radical scavengers or stabilizers, are substances that terminate radical chain reactions. curlyarrows.com They are essential for controlling radical polymerization and for preventing the degradation of materials susceptible to radical oxidation. They function by reacting with highly reactive radical intermediates to form a stable radical that is unable to propagate the chain, or a stable, non-radical molecule. curlyarrows.comacs.org

Phenolic Inhibitors: Compounds like hydroquinone and butylated hydroxytoluene (BHT) are classic examples. They inhibit radical reactions by donating a hydrogen atom from their hydroxyl group to a reactive radical. This neutralizes the reactive radical and forms a phenoxy radical, which is significantly stabilized by resonance and is too unreactive to continue the chain reaction. curlyarrows.comacs.org

Stable Free Radicals: Certain molecules exist as inherently stable free radicals. Examples include 1,1-diphenyl-2-picrylhydrazyl (DPPH) and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) . These molecules can efficiently trap, or "scavenge," reactive radicals by forming a stable, covalent bond with them, thus removing them from the reaction cycle. tcichemicals.com

Molecular Oxygen (O₂): In many laboratory settings, atmospheric oxygen can act as an inhibitor. Ground-state dioxygen is a diradical and readily reacts with carbon-centered radicals to form peroxy radicals. While these peroxy radicals can sometimes participate in other reactions, their formation often disrupts the intended radical chain pathway, effectively inhibiting the desired transformation.

| Inhibitor | Class | Mechanism of Action |

| Hydroquinone | Phenolic | H-atom donor, forms a stable semiquinone radical. |

| Butylated hydroxytoluene (BHT) | Phenolic | H-atom donor, forms a sterically hindered and resonance-stabilized phenoxy radical. |

| TEMPO | Stable Radical | Traps reactive radicals by direct combination. |

| 1,4-Benzoquinone | Quinone | Reacts with radicals via addition to form stable adducts. |

| Oxygen | Diradical | Reacts with carbon-centered radicals to form less reactive peroxy radicals. |

Table 2: Common Radical Inhibitors and Their Mechanisms.

The selection of an appropriate initiator is crucial for the successful execution of a radical reaction, while the intentional addition of an inhibitor or the careful exclusion of unintended inhibitors like oxygen is vital for controlling the reaction's timing and outcome.

Applications of 4 Bromoisoxazole in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Structuresliverpool.ac.ukresearchgate.net

The strategic placement of the bromine atom on the 4-bromoisoxazole ring enables its use as a foundational element for synthesizing more elaborate heterocyclic systems. Through carefully designed reaction sequences, chemists can expand upon the isoxazole (B147169) core to create fused, polycyclic, and bridged ring structures.

This compound and its derivatives are instrumental in constructing fused heterocyclic systems, where the isoxazole ring shares one or more bonds with another ring. mdpi.com These reactions often involve an initial functionalization at the C4-position, followed by an intramolecular cyclization event to form the new adjoined ring.

A notable application is the synthesis of isoxazole-containing fused heterocycles through intramolecular electrophilic aromatic substitution (SEAr). researchgate.net For instance, derivatives prepared from this compound can undergo gold(I)-catalyzed intramolecular reactions to yield structurally diverse isoxazolopyridines and isoxazolopyrans. researchgate.netresearchgate.net Similarly, the isoxazole framework is a key component in the synthesis of pyrazolo[4,3-d]isoxazoles, a class of compounds that has been investigated for potent antiviral activities. rsc.org The synthesis of these fused systems often relies on the transformation of an isoxazole precursor, which can be derived from a 4-bromo intermediate, into a structure poised for cyclization. mdpi.comx-mol.net For example, a 3-allyloxy-4-pyrazolaldoxime, which contains a pre-formed isoxazole precursor moiety, can undergo an intramolecular nitrile oxide cycloaddition (INOC) reaction to create a pyrazolo[4′,3′:5,6]pyrano[4,3-c] liverpool.ac.ukthieme-connect.comoxazole (B20620) ring system. mdpi.com

| Precursor Type | Reaction Type | Resulting Fused System | Reference |

| 4-Substituted Isoxazoles | Intramolecular SEAr | Isoxazolopyridines | researchgate.net |

| Isoxazole Derivatives | Cyclocondensation | Pyrazolo[3,4-d]isoxazoles | rsc.org |

| 3-Allyloxy-4-pyrazolaldoximes | Intramolecular Nitrile Oxide Cycloaddition | Pyrazolo[4′,3′:5,6]pyrano[4,3-c] liverpool.ac.ukthieme-connect.comoxazoles | mdpi.com |

| Tetrahydrobenzo[c]isoxazole | Palladium-Catalyzed C-H Arylation | 3-Phenylbenzoisoxazole | mdpi.com |

Beyond simple fused-ring systems, this compound serves as a starting point for more complex polycyclic architectures. mdpi.com The ability to perform sequential, site-selective reactions on the isoxazole core and its appended functionalities is key to building these intricate structures.

One powerful strategy involves tandem reactions. For example, a diyne substrate, prepared through functionalization of an isoxazole building block, can undergo a tandem cyclization to achieve a tetracyclic fused ring system in a single synthetic operation. researchgate.net This highlights how the isoxazole unit can act as a lynchpin, directing the formation of multiple rings. The development of such cascade reactions, where multiple bonds are formed in one pot, is a testament to the utility of isoxazole precursors in the efficient assembly of complex molecules. researchgate.net

Bridged ring systems are bicyclic compounds in which the two rings share two non-adjacent atoms, known as bridgeheads. slideshare.net The synthesis of these structures is often challenging due to inherent ring strain. According to Bredt's rule, the formation of a double bond at a bridgehead position is unfavorable in small ring systems because it introduces significant geometric strain, as the p-orbitals cannot achieve the necessary planar alignment for an effective π-bond. wikipedia.org

While this compound is a versatile precursor for various cyclic systems, its specific application in the direct synthesis of bridged ring systems containing the isoxazole moiety is not extensively documented in dedicated studies. The construction of such strained architectures typically requires specialized synthetic strategies. However, the functional handles provided by this compound and its derivatives could potentially be elaborated into precursors for intramolecular cyclizations leading to bridged frameworks, provided the geometric constraints of Bredt's rule can be accommodated within the target molecule. wikipedia.org

Precursor for Diversified Molecular Librariesresearchgate.net

The need to rapidly synthesize and screen large numbers of compounds for biological activity has led to the development of combinatorial chemistry and high-throughput synthesis. openaccessjournals.comijpsr.com this compound is an ideal scaffold for these technologies due to its capacity to undergo a wide range of reliable and high-yielding cross-coupling reactions, allowing for the systematic diversification of the C4-position. chemblink.com

Combinatorial chemistry involves the simultaneous synthesis of large collections of compounds, known as molecular libraries. ijpsr.comlibretexts.org Parallel synthesis is a key technique where reactions are performed concurrently in separate reaction vessels, such as the wells of a microtiter plate, allowing for the creation of many distinct products at once. openaccessjournals.comnih.gov

This compound is exceptionally well-suited for this approach. Its reactive C-Br bond can be coupled with a diverse library of building blocks using various palladium-catalyzed reactions. chemblink.comwikipedia.org For example, by reacting this compound with a collection of different boronic acids in a parallel synthesizer (Suzuki coupling), a library of 4-aryl- or 4-vinylisoxazoles can be generated efficiently. researchgate.netthieme-connect.commdpi.comresearchgate.net Similarly, coupling with organostannanes (Stille coupling), terminal alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination) can produce vast arrays of novel isoxazole derivatives. researchgate.netthieme-connect.comresearchgate.netharvard.edulibretexts.orgrsc.orgwikipedia.org This modular approach enables the rapid exploration of the chemical space around the isoxazole core, which is crucial for identifying new lead compounds in drug discovery. mdpi.comnih.gov

High-throughput synthesis is focused on the speed and automation of chemical production, enabling the creation of large libraries for screening purposes. ijpsr.com The robust and versatile nature of cross-coupling reactions involving this compound makes it a prime candidate for such automated platforms. libretexts.org

The table below summarizes the key palladium-catalyzed cross-coupling reactions that enable the high-throughput synthesis of diversified isoxazole libraries starting from this compound. Each reaction type allows for the introduction of a different class of chemical moiety at the C4-position, demonstrating the compound's role as a versatile precursor.

| Reaction Name | Coupling Partner | Resulting C4-Substituent | Reference |

| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids) | Aryl, Heteroaryl, Alkenyl | researchgate.netthieme-connect.commdpi.com |

| Stille Coupling | Organostannanes (Organotin compounds) | Aryl, Alkenyl, Alkynyl | thieme-connect.comwikipedia.orgharvard.edu |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl | researchgate.netthieme-connect.comresearchgate.netrsc.org |

| Buchwald-Hartwig Amination | Amines | Amino | libretexts.orgwikipedia.orgvulcanchem.comsigmaaldrich.com |

| Heck Coupling | Alkenes | Alkenyl | chemblink.com |

The reliability of these transformations allows for their implementation in robotic systems, further accelerating the discovery process by generating large numbers of isoxazole derivatives for biological evaluation. libretexts.org This makes this compound a cornerstone reagent for modern medicinal chemistry programs focused on isoxazole-containing targets.

Intermediate in the Synthesis of Biologically Active Molecules

This compound is a key intermediate in the creation of numerous biologically active molecules. lookchem.com The bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions and other transformations, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

Pharmacologically Relevant Isoxazole Derivatives

The isoxazole nucleus is a well-established pharmacophore, present in a variety of commercially available drugs. innovareacademics.inmdpi.com The use of this compound and its derivatives allows for the synthesis of novel isoxazole-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. guidechem.commdpi.comresearchgate.net

The versatility of the isoxazole ring allows for structural modifications that can lead to compounds with enhanced therapeutic properties and reduced toxicity. nih.govmdpi.com For instance, derivatives of this compound have been investigated for their potential as inhibitors of heat shock proteins, a class of proteins implicated in cancer.

Research has demonstrated the synthesis of various pharmacologically relevant isoxazole derivatives starting from precursors like this compound. These derivatives have shown promise in several therapeutic areas.

Table 1: Examples of Pharmacologically Relevant Isoxazole Derivatives

| Derivative Class | Therapeutic Target/Activity |

| Substituted isoxazoles | Anti-inflammatory agents. nih.gov |

| Isoxazole-based compounds | Anticancer, antimicrobial, antiviral activities. mdpi.com |

| 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives | Immunosuppressive properties. mdpi.com |

Agrochemical Compounds Derived from this compound

Beyond pharmaceuticals, this compound and its derivatives are valuable intermediates in the agrochemical industry. guidechem.com They serve as precursors for the synthesis of herbicides and insecticides, contributing to the development of effective crop protection agents. guidechem.comcymitquimica.com The unique chemical properties of the isoxazole ring are instrumental in the biological activity of these agrochemicals. guidechem.com For example, the herbicide isoxaflutole (B1672639) is an isoxazole derivative. innovareacademics.in

Dyes and Pigments

While less common than in pharmaceuticals and agrochemicals, isoxazole derivatives have found applications in the field of dyes and pigments. The synthesis of certain pigments can involve heterocyclic intermediates. Although direct synthesis from this compound is not extensively documented in this context, the general reactivity of halogenated heterocycles makes them potential precursors for chromophoric systems. The synthesis of pigments like Pigment Violet 23 involves the cyclization of complex intermediates, a process where heterocyclic chemistry plays a crucial role. google.com

Computational and Theoretical Studies of 4 Bromoisoxazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-bromoisoxazole, which are dictated by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) has been employed to investigate the geometry, electronic properties, and reaction mechanisms involving isoxazole (B147169) derivatives. For instance, DFT calculations have been utilized to propose mechanisms for reactions where this compound acts as a reactant, such as in the synthesis of pyridines or in transition metal-catalyzed cycloadditions. nii.ac.jpmsu.edu Quantum chemical calculations, including those using the Gaussian 09 software package, have been performed on model systems such as 3-(2-nitrophenyl)-4-bromoisoxazole to understand its reductive heterocyclization. nih.gov In studies of related 3,5-diarylisoxazole compounds, DFT and Time-Dependent DFT (TDDFT) computations have been used to characterize the molecular geometry and the molecular orbitals involved in electronic transitions. researchgate.net

Molecular orbital (MO) theory helps to explain the electronic characteristics and reactivity of the isoxazole ring system. Early theoretical studies on the parent isoxazole molecule involved semiempirical MO calculations, such as the Complete Neglect of Differential Overlap (CNDO/2) method, to correlate calculated properties with experimental data like IR intensities. vdoc.pub The electronic nature of this compound is significantly influenced by the electronegative oxygen and nitrogen atoms, as well as the electron-withdrawing bromine atom. This distribution of electron density affects the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to predicting chemical reactivity.

Theoretical models are instrumental in predicting the reactivity and regioselectivity of this compound. The presence of the bromine atom at the C4 position significantly influences the molecule's reactivity. For example, the isoxazole ring can undergo base-promoted cleavage and isomerization; this reaction is reportedly 100 times faster for this compound than for the unsubstituted isoxazole, highlighting the electronic effect of the C4-bromo substituent. vdoc.pub

Computational methods are also used to predict the outcome of electrophilic aromatic substitution reactions. researchgate.net While the isoxazole ring is generally electron-deficient, electrophilic attack, such as bromination, occurs at the C4 position. bibis.irethernet.edu.et Furthermore, this compound serves as a versatile building block in synthesis, where its reactivity and the regioselectivity of its reactions are critical. It can participate in palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new functional groups at the C4 position. kyoto-u.ac.jp It is also used as a precursor in the regioselective synthesis of other heterocyclic systems, such as substituted pyridines. msu.edu The formation of this compound itself from the cycloaddition of nitrile oxides with bromoalkynes can be subject to regiochemical control, often yielding a mixture of isomers. acs.org

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations and conformational analysis reveal information about the molecule's three-dimensional structure and its interactions with its environment over time.

While specific molecular dynamics studies detailing the behavior of this compound in various solvents are not extensively documented in the literature, the compound has been included in fragment libraries for computational screening against biological targets. researchgate.net For example, molecular dynamics simulations have been performed on cyclin-dependent kinases (CDKs) with bound ligands, which included this compound, to understand binding interactions. researchgate.net Such studies are foundational for structure-based drug design and demonstrate the molecule's suitability for computational simulation.

The conformation of substituted 4-bromoisoxazoles has been a subject of significant interest, particularly for 3,5-diaryl derivatives. The introduction of the bulky bromine atom at the C4 position forces the adjacent aryl groups to twist out of the plane of the central isoxazole ring to minimize steric strain. Molecular modeling studies, corroborated by X-ray crystal structures, have quantified these rotational angles. researchgate.netresearchgate.netresearchgate.netresearchgate.net In contrast to the essentially planar 3,5-diarylisoxazoles, the 3- and 5-phenyl groups in the 4-bromo analogue are significantly twisted. researchgate.netresearchgate.net Despite these large torsion angles, studies have shown that the distal transmission of electronic substituent effects from the 5-aryl group to the C4 position remains efficient, comparable to that in the planar systems. researchgate.net

The bromine atom also facilitates specific intermolecular interactions. In a crystallographic screening study against CDK2-cyclin A, this compound was observed to form halogen-π interactions within the protein's binding site, demonstrating its potential to act as a structural probe for mapping protein surfaces. researchgate.net

Computational Prediction of Reaction Pathways

Computational chemistry has emerged as a powerful tool for predicting and understanding chemical reactions, offering insights that are often difficult to obtain through experimental means alone. rsc.orgnih.gov For this compound, computational methods are employed to explore potential reaction pathways, identify key intermediates, and predict the most favorable reaction mechanisms. rsc.org

A critical aspect of predicting reaction pathways is the modeling of transition states and the calculation of associated energy barriers. nih.gov Density functional theory (DFT) calculations, for example, can be used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. nih.gov

For instance, in the context of nucleophilic attack on a related 3-bromo-4,5-dihydroisoxazole (B8742708) scaffold, DFT calculations have been used to analyze the reaction energy profiles with thiol nucleophiles. These calculations revealed large transition-state barriers for the reaction with neutral methanethiol, suggesting low reactivity. nih.gov However, for the corresponding thiolate anion, the energy barriers were significantly lower, indicating a more feasible reaction pathway. nih.gov Such studies highlight the importance of the nucleophile's nature and the reaction conditions in determining the reaction's viability. nih.gov

In a study on titanium-mediated pyridine (B92270) synthesis involving this compound, computational modeling was used to investigate the free energy profile of the cycloaddition reaction. The calculations helped to elucidate why only one regioisomer was observed experimentally by showing a significantly lower energy barrier for the transition state leading to the observed product. msu.edu

Table 1: Calculated Energy Barriers for Nucleophilic Attack on a Halogenated Isoxazole Ring

| Reactant | Nucleophile | Calculated Method | Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| 3-bromo-4,5-dihydroisoxazole analog | MeSH | DFT | 45.5 | nih.gov |

| 3-bromo-4,5-dihydroisoxazole analog | MeS⁻ | DFT | 7.7 | nih.gov |

| This compound | 1-(1-cyclohexenyl)pyrrolidine (without catalyst) | DFT | +41.9 | msu.edu |

This table is illustrative and based on data for related isoxazole systems to demonstrate the application of computational modeling.

Computational data provides deep mechanistic insights into reactions involving this compound. For example, in palladium-catalyzed cross-coupling reactions, computational studies can help to understand the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. nsf.gov By modeling the intermediates and transition states, researchers can rationalize the observed product distributions and optimize reaction conditions. nsf.gov

In the diastereoselective bromination of 3-(9'-anthryl)-isoxazole ethyl ester, a proposed mechanism suggests that the stereoelectronic environment created by the isoxazole ester directs the bromination process. mdpi.com It is hypothesized that the initial bromine addition forms a bromonium ion that is stabilized by interaction with the electron-deficient isoxazole ring, leading to a specific 1,4-substitution pattern. mdpi.com

Furthermore, computational studies can reveal unexpected reaction pathways. For example, the exploration of reaction networks can uncover novel transformations and byproducts that might not be anticipated from classical chemical knowledge. rsc.org These methods systematically explore the potential energy surface to identify all feasible reaction paths, providing a comprehensive understanding of the chemical system. chemrxiv.org

Structure-Activity Relationship (SAR) and Ligand Design Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net For this compound derivatives, SAR studies, often guided by computational methods, are crucial for designing potent and selective ligands for various biological targets. acs.org